6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride
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Overview
Description
6-Methoxyspiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine and benzoxazine derivatives, have been reported to exhibit a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Mode of Action
It’s worth noting that benzoxazine derivatives are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which contribute to their biological activities.
Biochemical Pathways
It’s known that benzoxazine derivatives can interact with various biochemical pathways due to their wide range of biological activities . These interactions can lead to downstream effects that contribute to the overall pharmacological action of the compound.
Result of Action
Benzoxazine derivatives are known to have various pharmacological effects, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyspiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;hydrochloride typically involves multicomponent reactions and cyclization processes. One common method includes the condensation of appropriate starting materials under controlled conditions to form the spiro linkage. For instance, the reaction may involve the use of methoxy-substituted benzoxazine and pyrrolidine derivatives, followed by cyclization to form the spiro compound .
Industrial Production Methods
In an industrial setting, the production of this compound may utilize microwave-assisted organic synthesis to accelerate reaction rates and improve yields. This method is advantageous due to its efficiency and ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6-Methoxyspiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one; trifluoroacetic acid: This compound shares a similar spiro structure but differs in its substituents and counterion.
Pyrrolopyrazine derivatives: These compounds also feature a spiro linkage and are known for their diverse biological activities.
Uniqueness
6-Methoxyspiro[1H-3,1-benzoxazine-4,3’-pyrrolidine]-2-one;hydrochloride is unique due to its specific methoxy substitution and hydrochloride salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-16-8-2-3-10-9(6-8)12(4-5-13-7-12)17-11(15)14-10;/h2-3,6,13H,4-5,7H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJKFYOIPSURIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC23CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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